3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Overview
Description
3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mildly basic conditions. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS), where it protects the amino group during the elongation of the peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used along with coupling additives like HOBt (1-hydroxybenzotriazole).
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amine.
Coupling: Formation of peptide bonds results in elongated peptide chains.
Scientific Research Applications
3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Facilitates the study of protein structure and function through the synthesis of custom peptides.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic tools.
Mechanism of Action
The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain. The molecular targets and pathways involved are primarily related to the chemical reactivity of the Fmoc group and its interactions with other reagents used in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
Boc (tert-Butyloxycarbonyl) Amino Acids: Another class of protecting groups used in peptide synthesis.
Cbz (Carbobenzyloxy) Amino Acids: Also used for protecting amino groups during peptide synthesis.
Uniqueness
3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to the Fmoc group’s stability and ease of removal under mildly basic conditions. This makes it particularly suitable for SPPS, where the conditions need to be carefully controlled to avoid side reactions. The Fmoc group also provides better protection against racemization compared to other protecting groups like Boc and Cbz.
Properties
IUPAC Name |
3-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c20-18(21)22-9-16(17(24)25)23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)(H4,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDPAQOOCDZPCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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